5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
The compound “5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Attached to this furan ring is a pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan and pyrazole rings likely contribute significantly to the compound’s overall structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. Furan and pyrazole rings are known to participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the nitro group could make the compound more reactive .
Scientific Research Applications
5-(Furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole has been used in a variety of scientific research applications. It has been used as a substrate for the study of enzyme kinetics, as a model compound for the study of the reactivity of nitro compounds, and as a reactant in the synthesis of other compounds. It has also been used as a ligand in the study of metal-ligand complexes, as a reactant in the synthesis of heterocyclic compounds, and as a model compound for the study of the reactivity of furan derivatives.
Mechanism of Action
Target of Action
Similar compounds, such as 5-phenyl-furan-2-carboxylic acids, have been identified as potential therapeutics targeting iron acquisition in mycobacterial species . They interact with a protein target known as MbtI from Mycobacterium tuberculosis .
Mode of Action
Similar compounds have been found to interfere with iron homeostasis in mycobacteria . They achieve this by inhibiting the salicylate synthase MbtI, an enzyme that catalyzes the first reaction of the biosynthesis of specific siderophores (mycobactins and carboxymycobactins), which ensure the supply of iron in Mycobacterium tuberculosis .
Biochemical Pathways
The compound likely affects the biochemical pathways related to iron acquisition in mycobacteria . By inhibiting the salicylate synthase MbtI, it disrupts the production of siderophores that are essential for the bacteria to acquire iron . This metal acts as a cofactor in a variety of processes that allow the establishment and maintenance of the infection in the host .
Result of Action
By inference from similar compounds, it can be suggested that the compound’s action could lead to a disruption in the iron homeostasis of mycobacteria, thereby inhibiting their growth and proliferation .
Advantages and Limitations for Lab Experiments
The use of 5-(Furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole in laboratory experiments has some advantages and limitations. One of the main advantages of using this compound is that it is relatively inexpensive and easy to synthesize. Additionally, it has a wide range of applications in scientific research, from enzyme kinetics to heterocyclic synthesis. However, one of the main limitations of using this compound is that it is not very stable, and it is prone to decomposition in the presence of light or heat.
Future Directions
There are a number of potential future directions for the research and development of 5-(Furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole. One potential direction is the development of new synthetic methods for the synthesis of this compound. Additionally, further research could be done on the mechanism of action of this compound, as well as its biochemical and physiological effects. Furthermore, further research could be done on the use of this compound in laboratory experiments, including the development of new applications and the optimization of existing applications. Finally, further research could be done on the potential therapeutic applications of this compound, including the development of new drugs and the optimization of existing drugs.
Synthesis Methods
5-(Furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole can be synthesized using a variety of methods. The most common method is a three-step synthesis that involves the reaction of furan-2-carbaldehyde with hydrazine hydrate, followed by the reaction of the resulting hydrazone with nitrobenzene, and finally the reaction of the resulting nitrohydrazone with sodium hydroxide. This method was first reported by B. M. Kukleva and A. I. Churakov in 1969. Other methods for the synthesis of this compound have also been reported, including the reaction of furan-2-carbaldehyde with 4-nitrophenylhydrazine, the reaction of furan-2-carbaldehyde with nitrobenzene, and the reaction of furan-2-carbaldehyde with sodium nitrite.
Biochemical Analysis
Biochemical Properties
5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s nitrophenyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition . Additionally, the furan ring can engage in π-π interactions with aromatic amino acids in proteins, further influencing its biochemical activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . This modulation can result in altered cellular functions, such as changes in cell proliferation, apoptosis, and differentiation. Furthermore, the compound’s impact on cellular metabolism includes alterations in the levels of key metabolites and shifts in metabolic fluxes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through covalent and non-covalent interactions. The nitrophenyl group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition . Additionally, the compound can interact with DNA and RNA, affecting gene expression and transcriptional regulation . These interactions collectively contribute to the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy and potency. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods . In vivo studies indicate that it undergoes metabolic degradation, leading to the formation of various metabolites . Long-term exposure to the compound can result in sustained changes in cellular functions, including alterations in gene expression and metabolic profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its biochemical effects without causing significant adverse reactions . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications. Additionally, the compound’s efficacy in modulating specific biochemical pathways is dose-dependent, with higher doses leading to more pronounced effects.
properties
IUPAC Name |
3-(furan-2-yl)-5-methyl-2-(4-nitrophenyl)-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10-9-13(14-3-2-8-20-14)16(15-10)11-4-6-12(7-5-11)17(18)19/h2-8,13H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIYWLDEOSHKTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)C2=CC=CO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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